molecular formula C20H23N7O B6450363 N,N-dimethyl-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline CAS No. 2640903-75-7

N,N-dimethyl-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline

Cat. No.: B6450363
CAS No.: 2640903-75-7
M. Wt: 377.4 g/mol
InChI Key: QYDJQWIHOOJFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline is a complex heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine moiety linked to an octahydropyrrolo[3,4-c]pyrrole scaffold and an N,N-dimethylaniline group. The compound’s unique architecture suggests possible applications in kinase inhibition or neurotransmitter modulation, though its exact biological targets remain under investigation.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-24(2)17-5-3-14(4-6-17)20(28)26-11-15-9-25(10-16(15)12-26)19-8-7-18-22-21-13-27(18)23-19/h3-8,13,15-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDJQWIHOOJFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives with variations in the triazole, pyridazine, or pyrrolidine substituents. Key examples from literature are compared below:

Compound Core Structure Key Substituents Notable Properties
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Octahydropyrrolo[3,4-c]pyrrole; N,N-dimethylaniline High conformational flexibility; potential for CNS penetration
N,N-Dimethyl-4-{3-[4-(2-methyl-2-propanyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline () [1,2,4]triazolo[3,4-b]thiadiazole 4-(2-methyl-2-propanyl)phenyl; N,N-dimethylaniline Enhanced thermal stability; hydrophobic interactions
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium (TATOT) () Fused triazole-triazolium Amino groups at positions 3, 6, 7 Low toxicity; high detonation velocity; insensitivity to mechanical stimuli
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)aniline () [1,2,4]triazolo[4,3-b]pyridazine Aniline with hydroxyl group Moderate solubility in polar solvents; potential for hydrogen bonding

Key Observations :

  • The octahydropyrrolo[3,4-c]pyrrole group in the target compound introduces conformational flexibility, which may enhance binding to proteins with deep active sites, unlike rigid analogues like TATOT .
  • Replacement of the pyridazine core with thiadiazole () increases hydrophobicity and thermal stability but reduces hydrogen-bonding capacity .
  • Amino-substituted triazoles () prioritize energetic properties over pharmaceutical utility due to their explosive nature, whereas the target compound’s dimethylaniline group likely improves pharmacokinetic properties .
NMR and Spectroscopic Comparisons

highlights NMR data for structurally related compounds (Rapa, compounds 1, and 7), demonstrating that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes (Table 2, Figure 6) . For the target compound:

  • Region A (pyridazine-proximal protons): Expected downfield shifts due to electron-withdrawing triazole groups.
  • Region B (pyrrolidine protons): Chemical environment similarity to Rapa suggests minimal steric hindrance, contrasting with bulky substituents in ’s thiadiazole derivative .
ADMET and Physicochemical Properties

Equation-based comparisons () indicate that compounds with N,N-dimethylaniline groups (like the target) exhibit improved log P values (+0.3–0.5 vs. hydroxylated analogues) and enhanced membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.